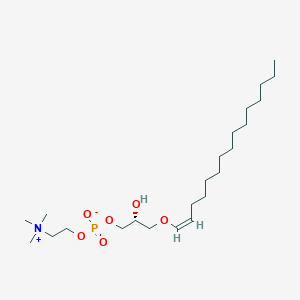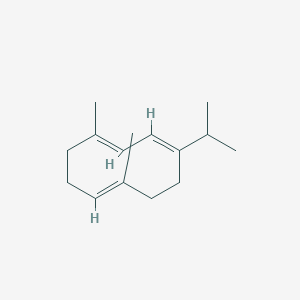
germacrene C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germacrene C is a sesquiterpenoid derived from germacrane by dehydrogenation at the 1,2- 3,4- and 7,8-positions. It is a germacrene and a sesquiterpene.
Scientific Research Applications
Germacrene C Synthesis and Characteristics
Germacrene C has been identified as a key component in various plant oils, exhibiting significant roles in plant biochemistry. In a study by Colby et al. (1998), germacrene C was found as the most abundant sesquiterpene in the leaf oil of Lycopersicon esculentum. This study also involved the isolation and characterization of a germacrene C synthase cDNA, providing insights into its biosynthetic pathway (Colby et al., 1998). Another study by König et al. (1996) reported on the sesquiterpene constituents of the liverwort Preissia quadrata, where germacrene C was a major constituent, indicating its ecological role in various plant species (König et al., 1996).
Germacrene C in Essential Oils and Perfumery
Feger et al. (2001) investigated the composition of various citrus peel oils and found that germacrene C was a significant component in many of them. This research highlights the importance of germacrene C in the fragrance industry, particularly in the formulation of citrus-based scents (Feger et al., 2001).
properties
Product Name |
germacrene C |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,3E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-1,3,7-triene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,11-12H,5,7-8,10H2,1-4H3/b13-6+,14-9+,15-11+ |
InChI Key |
WYGLLWYGQRUNLF-XZCMGSLHSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C=C(\CC1)/C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CC=C(CC1)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





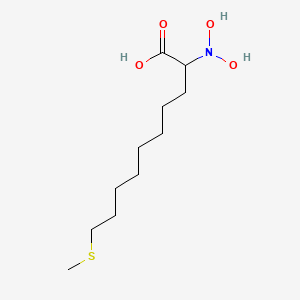
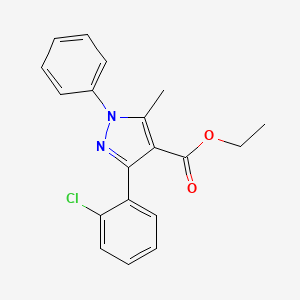


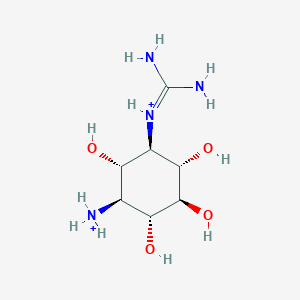
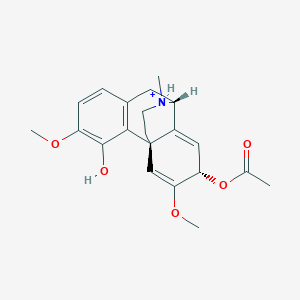

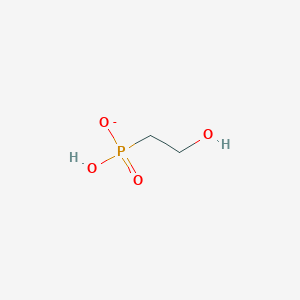

![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)

